An In-depth Technical Guide to 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone from Morus alba
An In-depth Technical Guide to 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone from Morus alba
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone, a prenylated flavonoid isolated from the leaves of Morus alba (White Mulberry). This document details the isolation, characterization, and known biological activities of this compound, with a particular focus on its cytotoxic effects against various cancer cell lines. Detailed experimental protocols for the isolation and evaluation of this flavonoid are provided, along with a summary of quantitative data. Furthermore, a proposed signaling pathway for its cytotoxic action is presented, based on the known mechanisms of structurally related flavonoids. This guide is intended to be a valuable resource for researchers and professionals in pharmacology, natural product chemistry, and drug development.
Introduction
Morus alba, commonly known as white mulberry, is a plant with a long history in traditional medicine, particularly in Asian countries.[1] It is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids.[1] Among these, prenylated flavonoids have garnered significant interest due to their enhanced biological activities, which is often attributed to the lipophilic prenyl group that can improve membrane permeability and interaction with cellular targets. 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a specific prenylated flavone that has been successfully isolated from the leaves of Morus alba.[2] This compound has demonstrated noteworthy biological effects, particularly cytotoxic activity against several human cancer cell lines.[2]
Physicochemical Properties
3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is a yellow crystalline solid.[3] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₆ |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 1334309-44-2 |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities
The primary reported biological activity of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone is its cytotoxicity against cancer cells.[2] Additionally, flavonoids from Morus alba are known for their anti-inflammatory and antioxidant properties.[4]
Cytotoxic Activity
Studies have demonstrated the potent cytotoxic effects of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined for several cell lines. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Human Cervical Carcinoma | 1.32 |
| MCF-7 | Human Breast Carcinoma | 3.92 |
| Hep3B | Human Hepatocarcinoma | 5.22 |
Anti-inflammatory and Antioxidant Activities
Experimental Protocols
Isolation and Purification of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone
The following is a generalized protocol for the isolation and purification of prenylated flavonoids from Morus alba leaves, which can be adapted for the specific isolation of 3'-Geranyl-3-prenyl-2',4',5,7-tetrahydroxyflavone.
4.1.1. Plant Material and Extraction
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Plant Material: Dried leaves of Morus alba are used as the starting material.
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Grinding: The dried leaves are finely ground to a powder to increase the surface area for efficient extraction.
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Solvent Extraction: The powdered material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude methanolic extract.[2]
4.1.2. Fractionation and Purification
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Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Column Chromatography: The chloroform and ethyl acetate fractions, which are likely to contain the target flavonoid, are subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[5][6]
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Structure Elucidation: The purity and structure of the isolated compound are confirmed using a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
